N-(3-acetylphenyl)isonicotinamide is a chemical compound characterized by its unique structural features, which include an acetyl group attached to a phenyl ring and an isonicotinamide moiety. This compound is notable for its applications in various fields of scientific research, particularly in medicinal chemistry and biological studies. It is identified by the chemical formula CHNO and has a molecular weight of 216.25 g/mol.
The compound can be synthesized through the reaction of 3-acetylphenylamine with isonicotinic acid or its derivatives, typically facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide. This method allows for the efficient formation of the amide bond necessary for the compound's structure.
N-(3-acetylphenyl)isonicotinamide belongs to the class of isonicotinamide derivatives, which are recognized for their biological activity and potential therapeutic applications. It can be classified under organic compounds, specifically as an aromatic amide due to the presence of both aromatic and amide functional groups.
The synthesis of N-(3-acetylphenyl)isonicotinamide typically involves several steps:
The procedure often includes:
The molecular structure of N-(3-acetylphenyl)isonicotinamide includes:
N-(3-acetylphenyl)isonicotinamide can participate in various chemical reactions:
The mechanism of action for N-(3-acetylphenyl)isonicotinamide involves its interaction with biological targets within cells:
Data from computational studies suggest that it interacts favorably with vascular endothelial growth factor receptor-2, indicating potential applications in cancer therapy .
Relevant data from studies indicate that the compound exhibits good thermal stability and moderate reactivity towards electrophilic agents .
N-(3-acetylphenyl)isonicotinamide finds diverse applications in scientific research:
N-(3-Acetylphenyl)isonicotinamide (CAS RN: 87060-71-7) is a synthetic small molecule with the systematic IUPAC name N-(3-acetylphenyl)pyridine-4-carboxamide. Its molecular formula is C₁₄H₁₂N₂O₂, corresponding to a molecular weight of 240.26 g/mol. The compound features a bifunctional architecture consisting of an isonicotinamide moiety (pyridine-4-carboxamide) linked via an amide bond to a 3-acetylphenyl group. This arrangement creates a conformationally semi-rigid scaffold that positions the hydrogen-bond accepting pyridine nitrogen orthogonally to the hydrogen-bond donating amide group, while the acetyl group provides a polar terminus for additional binding interactions [1] [6] [10].
The molecule exhibits moderate lipophilicity (calculated LogP ≈ 1.8) and contains multiple hydrogen bond acceptors (N=2, O=2) and donors (N-H=1), making it suitable for medicinal chemistry optimization. The amide bond between the pyridine and phenyl rings creates a planar configuration that facilitates π-stacking interactions with biological targets, while the ketone functionality at the meta-position introduces a polar, electronically responsive site for chemical derivatization. This structural duality enables the compound to serve as a versatile precursor for synthesizing more complex pharmacologically active molecules, particularly kinase inhibitors targeting angiogenesis pathways [3] [7].
Table 1: Physicochemical Profile of N-(3-Acetylphenyl)isonicotinamide
Property | Value/Description | Significance |
---|---|---|
CAS Registry Number | 87060-71-7 | Unique chemical identifier |
Molecular Formula | C₁₄H₁₂N₂O₂ | Elemental composition |
Molecular Weight | 240.26 g/mol | Mass for stoichiometric calculations |
SMILES Notation | CC(=O)c1cccc(NC(=O)c2ccncc2)c1 | Structural representation |
Hydrogen Bond Donors | 1 (amide NH) | Capacity for H-bonding interactions |
Hydrogen Bond Acceptors | 4 (amide O, ketone O, pyridine N) | Potential for polar interactions |
Topological Polar Surface Area | 58.7 Ų | Predictor of membrane permeability |
The compound emerged in chemical literature during the 1980s-1990s as a synthetic intermediate, with its first commercial availability documented in specialized chemical catalogs targeting pharmaceutical research. Its significance expanded substantially during the angiogenesis inhibitor research boom (2000-2010) when structural analogs were identified as possessing vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitory activity. This period marked a paradigm shift toward targeted cancer therapies, with research revealing that nicotinamide derivatives bearing acetylphenyl pharmacophores demonstrated enhanced binding to the ATP pocket of tyrosine kinases [2] [4].
The evolution of N-(3-acetylphenyl)isonicotinamide within drug discovery has been characterized by its role as a structural template for advanced VEGFR-2 inhibitors. For example, molecular hybridization strategies incorporated its acetyl-isonicotinamide core into compounds such as (E)-N-(3-(1-(2-(4-(2,2,2-trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide, which demonstrated VEGFR-2 inhibition at nanomolar concentrations (IC₅₀ = 65 nM). These hybrid molecules retained the critical pharmacophoric elements of the parent structure while introducing additional binding groups to enhance potency and selectivity [2] [5].
The compound's accessibility through straightforward amidation reactions between commercially available isonicotinoyl chloride and 3-aminoacetophenone has facilitated its adoption as a versatile building block. Recent chemical innovations have exploited the reactivity of its acetyl group to create hydrazone-linked derivatives and heterocyclic-fused analogs. These synthetic developments reflect the compound's transition from a simple chemical curiosity to a valued intermediate in the synthesis of targeted anticancer agents, particularly as research into kinase inhibitors intensified in the early 21st century [4] [5].
Nicotinamide derivatives constitute a privileged scaffold in drug design due to their diverse target engagement capabilities and favorable pharmacokinetic properties. The pyridine-4-carboxamide moiety (isonicotinamide) provides a geometrically constrained hydrogen-bond acceptor-donor pair that effectively mimics the adenine component of ATP. This molecular mimicry enables competitive inhibition of ATP-binding sites in kinases, positioning N-(3-acetylphenyl)isonicotinamide and its derivatives as promising candidates for targeting kinase-dependent pathologies, especially cancer and inflammatory conditions [2] [4].
Structural analyses of potent VEGFR-2 inhibitors reveal that nicotinamide derivatives typically exhibit four essential pharmacophoric features: (1) a heteroaromatic head (pyridine) for hinge region interaction with Cys917, (2) a linker occupying the gatekeeper region, (3) a hydrogen-bond donor/acceptor system engaging Asp1044/Glu883 in the DFG motif, and (4) a hydrophobic tail occupying the allosteric pocket. N-(3-Acetylphenyl)isonicotinamide embodies the first three elements, with its acetyl group providing an anchor for extension into the hydrophobic pocket through chemical derivatization. This structural template has enabled the development of compounds such as (E)-N-(4-(1-(2-(4-benzamidobenzoyl)hydrazono)ethyl)phenyl)nicotinamide, which demonstrated dual antiproliferative and antiangiogenic effects against breast cancer (MCF-7 IC₅₀ = 8.25 μM) and colon cancer (HCT 116 IC₅₀ = 6.48 μM) models [4] [5].
Recent advances include molecular hybridization strategies that combine the nicotinamide core with complementary pharmacophores. Notable examples include nicotinamide–thiadiazol hybrids such as methyl (E)-2-(1-(4-(nicotinamido)phenyl)ethylidene)hydrazine-1-carbodithioate derivatives, which have shown exceptional VEGFR-2 inhibition (IC₅₀ = 0.095 μM) and apoptosis induction (44.01% late apoptosis in breast cancer). These hybrids leverage the synergistic bioactivity of the nicotinamide framework coupled with thiadiazol's hydrogen-bonding capacity, resulting in compounds that simultaneously engage multiple regions of the VEGFR-2 binding pocket [5].
Table 2: Pharmacologically Significant Nicotinamide Derivatives Derived from Structural Analogs
Compound | Biological Activity | Key Findings |
---|---|---|
(E)-N-(3-(1-(2-(4-(2,2,2-Trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide | VEGFR-2 inhibition | IC₅₀ = 65 nM; HepG2 IC₅₀ = 21.00 μM; MCF-7 IC₅₀ = 26.10 μM [2] |
(E)-N-(4-(1-(2-(4-Benzamidobenzoyl)hydrazono)ethyl)phenyl)nicotinamide | Antiproliferative/VEGFR-2 inhibition | VEGFR-2 IC₅₀ = 51 nM; MCF-7 IC₅₀ = 8.25 μM; HCT 116 IC₅₀ = 6.48 μM [4] |
Nicotinamide–thiadiazol hybrid 7a | Antiangiogenic/Pro-apoptotic | VEGFR-2 IC₅₀ = 0.095 μM; MDA-MB-231 IC₅₀ = 4.64 μM; Caspase-3 activation (8.2-fold) [5] |
Glycycoumarin | Natural 3-phenylcoumarin analog | NF-κB inhibitory activity [8] |
The structural versatility of nicotinamide derivatives extends beyond oncology applications. The isosteric relationship between nicotinamide and other nitrogen-containing heterocycles has enabled scaffold-hopping approaches in neuropharmacology and antimicrobial research. For instance, 3-phenylcoumarin derivatives (structural isosteres of nicotinamide-containing compounds) demonstrate significant potential as central nervous system agents, leveraging similar conformational constraints and electronic distributions. This underlines the broader significance of the nicotinamide pharmacophore in medicinal chemistry, with N-(3-acetylphenyl)isonicotinamide representing a chemically tractable template for ongoing drug discovery efforts [8].
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8